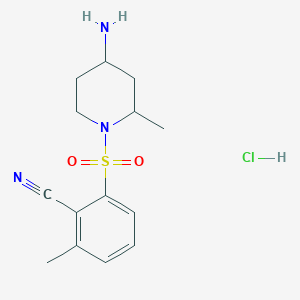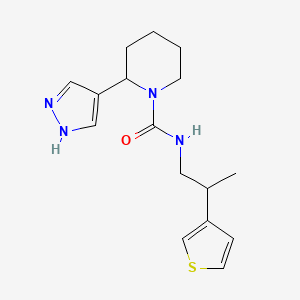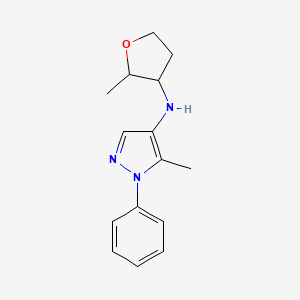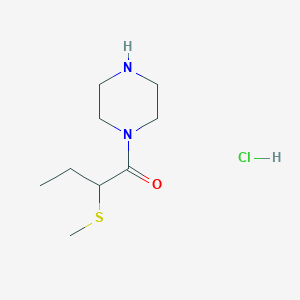
2-(4-Amino-2-methylpiperidin-1-yl)sulfonyl-6-methylbenzonitrile;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Amino-2-methylpiperidin-1-yl)sulfonyl-6-methylbenzonitrile hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. It is also known as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the development and activation of B cells, which are a type of white blood cell that produces antibodies to fight infections. Inhibiting BTK can, therefore, be an effective strategy for treating various autoimmune diseases and cancers.
作用機序
The mechanism of action of 2-(4-Amino-2-methylpiperidin-1-yl)sulfonyl-6-methylbenzonitrile hydrochloride involves the inhibition of BTK, which is a key enzyme in the development and activation of B cells. BTK plays a crucial role in the signaling pathway that leads to the activation of B cells, and inhibiting BTK can, therefore, prevent the activation and proliferation of these cells. This can be an effective strategy for treating various autoimmune diseases and cancers that are characterized by the abnormal activation of B cells.
Biochemical and Physiological Effects
2-(4-Amino-2-methylpiperidin-1-yl)sulfonyl-6-methylbenzonitrile hydrochloride has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to inhibit the activation and proliferation of B cells, which can lead to the suppression of the immune response. This can be beneficial in the treatment of autoimmune diseases, where the immune system attacks healthy cells and tissues. TAK-659 has also been shown to induce apoptosis (cell death) in cancer cells, which can be an effective strategy for treating various types of cancer.
実験室実験の利点と制限
One of the main advantages of using 2-(4-Amino-2-methylpiperidin-1-yl)sulfonyl-6-methylbenzonitrile hydrochloride in lab experiments is its potency and selectivity. It is a highly potent inhibitor of BTK, and its selectivity for BTK over other kinases reduces the risk of off-target effects. However, one of the limitations of using TAK-659 is its poor solubility, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for the research and development of 2-(4-Amino-2-methylpiperidin-1-yl)sulfonyl-6-methylbenzonitrile hydrochloride. One of the main areas of focus is in the development of more efficient and scalable synthesis methods to produce the compound. Another area of research is in the optimization of the pharmacokinetic and pharmacodynamic properties of the compound, which can improve its efficacy and reduce its toxicity. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of TAK-659 in the treatment of various diseases.
合成法
The synthesis of 2-(4-Amino-2-methylpiperidin-1-yl)sulfonyl-6-methylbenzonitrile hydrochloride involves several steps. The initial step involves the reaction of 2-chloro-6-methylbenzonitrile with 1-(2-methyl-4-piperidinyl)sulfonyl-3-nitrobenzene to form an intermediate compound. This intermediate is then reduced using palladium on carbon to yield the final product, which is 2-(4-Amino-2-methylpiperidin-1-yl)sulfonyl-6-methylbenzonitrile. The hydrochloride salt is then obtained by reacting the compound with hydrochloric acid.
科学的研究の応用
2-(4-Amino-2-methylpiperidin-1-yl)sulfonyl-6-methylbenzonitrile hydrochloride has been extensively studied for its potential applications in the treatment of various diseases. One of the most promising areas of research is in the treatment of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma. BTK inhibitors have shown significant efficacy in the treatment of these diseases, and TAK-659 has shown promising results in preclinical studies.
特性
IUPAC Name |
2-(4-amino-2-methylpiperidin-1-yl)sulfonyl-6-methylbenzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S.ClH/c1-10-4-3-5-14(13(10)9-15)20(18,19)17-7-6-12(16)8-11(17)2;/h3-5,11-12H,6-8,16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEQQMIODBQDOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1S(=O)(=O)C2=CC=CC(=C2C#N)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[[1-(5-Fluoropyridin-2-yl)-2-methylpropyl]amino]methyl]benzamide](/img/structure/B7642898.png)
![2-Amino-4-methylsulfanyl-1-(6-oxa-9-azaspiro[4.5]decan-9-yl)butan-1-one;hydrochloride](/img/structure/B7642906.png)
![3-methyl-N-[[2-(3-methylpyrazol-1-yl)phenyl]methyl]piperidine-3-carboxamide;hydrochloride](/img/structure/B7642926.png)
![1-[4-(4,5-Dimethylthiophen-2-yl)sulfonylmorpholin-2-yl]ethanamine;hydrochloride](/img/structure/B7642931.png)
![4-Methyl-2-[2-oxo-2-[2-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-1-yl]ethyl]-1,2,4-triazol-3-one](/img/structure/B7642934.png)
![(2S)-2-amino-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)-3-methylbutan-1-one;hydrochloride](/img/structure/B7642937.png)

![N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)propyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642950.png)
![N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642959.png)

![N-(8-azabicyclo[3.2.1]octan-3-yl)-N,2,5-trimethylfuran-3-sulfonamide;hydrochloride](/img/structure/B7642983.png)
![N-[1-cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-yl]-1-methylpiperidin-4-amine](/img/structure/B7642995.png)
